molecular formula C29H33N3O8S B12989567 2-(1-((R)-2-(((1S,4S)-4-hydroxycyclohexyl)oxy)-2-(2-methoxyphenyl)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoic acid

2-(1-((R)-2-(((1S,4S)-4-hydroxycyclohexyl)oxy)-2-(2-methoxyphenyl)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoic acid

Cat. No.: B12989567
M. Wt: 583.7 g/mol
InChI Key: BPZKKRJVZJRFKV-NGICGMGXSA-N
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Description

2-(1-(®-2-(((1S,4S)-4-hydroxycyclohexyl)oxy)-2-(2-methoxyphenyl)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a hydroxycyclohexyl group, a methoxyphenyl group, and an oxazolyl group, among others.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(®-2-(((1S,4S)-4-hydroxycyclohexyl)oxy)-2-(2-methoxyphenyl)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoic acid typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve:

    Formation of the hydroxycyclohexyl intermediate: This step may involve the hydroxylation of cyclohexane derivatives under specific conditions.

    Introduction of the methoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Formation of the oxazolyl group: This step may involve cyclization reactions using appropriate reagents and catalysts.

    Coupling of intermediates: The final step involves coupling the intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and process optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxycyclohexyl group.

    Reduction: Reduction reactions may target the oxazolyl group or other functional groups.

    Substitution: Substitution reactions can occur at various positions on the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be used to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a valuable tool for probing biological systems.

Medicine

The compound may have potential therapeutic applications, such as acting as a drug candidate for specific diseases. Its interactions with biological targets can be studied to develop new treatments.

Industry

In industrial applications, the compound may be used in the development of new materials, catalysts, or as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(®-2-(((1S,4S)-4-hydroxycyclohexyl)oxy)-2-(2-methoxyphenyl)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoic acid analogs: These compounds share similar structural features but may have different substituents or functional groups.

    Other thieno[2,3-d]pyrimidine derivatives: These compounds have a similar core structure but differ in their side chains or functional groups.

Uniqueness

The uniqueness of 2-(1-(®-2-(((1S,4S)-4-hydroxycyclohexyl)oxy)-2-(2-methoxyphenyl)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoic acid lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C29H33N3O8S

Molecular Weight

583.7 g/mol

IUPAC Name

2-[1-[(2R)-2-(4-hydroxycyclohexyl)oxy-2-(2-methoxyphenyl)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid

InChI

InChI=1S/C29H33N3O8S/c1-16-22-25(34)32(29(2,3)27(35)36)28(37)31(26(22)41-23(16)24-30-13-14-39-24)15-21(19-7-5-6-8-20(19)38-4)40-18-11-9-17(33)10-12-18/h5-8,13-14,17-18,21,33H,9-12,15H2,1-4H3,(H,35,36)/t17?,18?,21-/m0/s1

InChI Key

BPZKKRJVZJRFKV-NGICGMGXSA-N

Isomeric SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2C[C@@H](C3=CC=CC=C3OC)OC4CCC(CC4)O)C(C)(C)C(=O)O)C5=NC=CO5

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(C3=CC=CC=C3OC)OC4CCC(CC4)O)C(C)(C)C(=O)O)C5=NC=CO5

Origin of Product

United States

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